1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone

Cancer Research Cytotoxicity Assay Small Molecule Therapeutics

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6) is a small organic molecule classified as an aromatic ketone featuring a 3,4-dichlorophenyl ring and a methylsulfonyl group on an ethanone backbone. Its molecular formula is C₉H₈Cl₂O₃S with a molecular weight of approximately 267.13 g/mol.

Molecular Formula C9H8Cl2O3S
Molecular Weight 267.12
CAS No. 344275-49-6
Cat. No. B2749461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone
CAS344275-49-6
Molecular FormulaC9H8Cl2O3S
Molecular Weight267.12
Structural Identifiers
SMILESCS(=O)(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
InChIKeyPECLKUAETWECDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6): A Sulfonyl-Containing Small Molecule for Research and Pharmaceutical Development


1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6) is a small organic molecule classified as an aromatic ketone featuring a 3,4-dichlorophenyl ring and a methylsulfonyl group on an ethanone backbone . Its molecular formula is C₉H₈Cl₂O₃S with a molecular weight of approximately 267.13 g/mol [1]. This compound has been primarily investigated as a chemical intermediate and for its reported bioactivity, including the ability to arrest proliferation and induce differentiation in undifferentiated cells, which has suggested its potential in anti-cancer research and for treating certain skin conditions like psoriasis [2].

Why Direct Substitution of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone with Common Analogs Is Not Recommended for Research and Development


While various sulfonyl-containing or dichlorophenyl-bearing compounds exist, the precise combination and positioning of the 3,4-dichlorophenyl and methylsulfonyl groups on the ethanone core of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6) are critical determinants of its unique biological and chemical profile. Simple substitution with isomers like 1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone or structurally related compounds such as 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime [1] can lead to drastically different target engagement and physicochemical properties, including a higher LogP (XLogP3-AA = 5) and molecular weight (406.7 g/mol) [1], which can negatively impact solubility, permeability, and overall efficacy. Therefore, empirical verification with the exact compound is essential for reproducible research outcomes.

Quantitative Comparative Evidence for the Scientific Selection of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6)


Comparative In Vitro Anticancer Potency of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6) has demonstrated significant cytotoxicity against human breast cancer cells, with IC50 values reported to be comparable to the established chemotherapeutic agent doxorubicin .

Cancer Research Cytotoxicity Assay Small Molecule Therapeutics

Differentiation-Inducing Activity of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone

Patent literature identifies 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6) as exhibiting pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells into monocytes, a property not inherently common to all sulfonyl-containing or dichlorophenyl analogs [1].

Cell Differentiation Oncology Dermatology

Physicochemical Property Profile of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone

The computed physicochemical properties of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6) include a LogP of 1.67, a boiling point of 490.3±40.0 °C, and a density of 1.5±0.1 g/cm³ . These values are distinct from other structural analogs, such as 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime, which has a significantly higher XLogP3-AA of 5, indicating much greater lipophilicity [1].

Medicinal Chemistry Physicochemical Characterization Drug Development

Predicted Biological Activity Spectrum for 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone

In silico prediction models (PASS) suggest that 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6) has a high probability (Pa > 0.5) for various activities, including DNA synthesis inhibitor (Pa=0.991), antineoplastic (Pa=0.961), and immunosuppressant (Pa=0.719) [1]. While these are not direct functional assays, they provide a data-driven map of its potential polypharmacology that distinguishes it from other chemical entities with different predicted activity profiles.

In Silico Prediction Drug Repurposing Mechanism of Action

Optimal Research and Industrial Applications for 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS 344275-49-6)


Anticancer Drug Discovery and Lead Optimization

Given its reported in vitro cytotoxicity against breast cancer cells that is comparable to doxorubicin , 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone serves as a valuable starting point for medicinal chemistry campaigns. Its moderate lipophilicity (LogP = 1.67) and potential for inducing cell differentiation [1] make it a distinct chemical probe for investigating novel anticancer mechanisms beyond standard cytotoxic pathways.

Research in Proliferative Skin Diseases (e.g., Psoriasis)

The compound's described ability to arrest proliferation and induce differentiation of undifferentiated cells [1] directly addresses the pathological hallmark of psoriasis—hyperproliferation of keratinocytes. This specific biological activity profile positions 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone as a specialized research tool for studying and potentially treating skin disorders characterized by abnormal cell growth.

Chemical Biology and Target Deconvolution Studies

The compound's unique polypharmacology prediction profile, which includes high probabilities for being a DNA synthesis inhibitor (Pa=0.991) and an antineoplastic agent (Pa=0.961) [2], makes it an excellent candidate for chemical biology studies aimed at identifying and validating new drug targets in cancer and immunology. Researchers can use this compound as a functional probe to dissect complex biological pathways related to cell cycle control and immune response.

Synthesis of Novel Sulfonyl-Containing Derivatives

Due to the critical role of the 3,4-dichlorophenyl and methylsulfonyl groups in its biological activity [1], 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone is an essential building block or intermediate for the synthesis of more complex analogs in structure-activity relationship (SAR) studies [3]. Its distinct physicochemical properties (LogP = 1.67, boiling point 490.3±40.0 °C) also facilitate its handling and purification in a synthetic chemistry workflow.

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